N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that features a bromophenyl group, an indole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a brominated phenyl derivative and a suitable catalyst.
Final Assembly: The final step involves the acylation of the indole-oxadiazole intermediate with the bromophenyl acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The unique electronic properties of the indole and oxadiazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and oxadiazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- N-(4-chlorophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to the specific combination of functional groups and rings in its structure. The presence of the bromophenyl group, indole moiety, and oxadiazole ring provides a distinct set of electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17BrN4O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)16-11-25(17-6-4-3-5-15(16)17)12-18(26)22-14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,22,26) |
InChI Key |
JWBREVYDMRPKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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